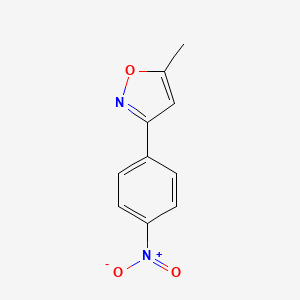

3-(4-Nitro-phenyl)-5-methyl-isoxazole

描述

3-(4-Nitro-phenyl)-5-methyl-isoxazole is a nitro-substituted isoxazole derivative characterized by a para-nitro phenyl group at position 3 and a methyl group at position 5 of the isoxazole ring. Its molecular formula is C₁₀H₈N₂O₃ (molar mass: 220.18 g/mol), and it is synthesized via cycloaddition reactions involving nitrobenzaldehyde derivatives and hydroxylamine hydrochloride, followed by functionalization steps to introduce the methyl group . The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methyl group enhances lipophilicity. This compound serves as a precursor in medicinal chemistry for synthesizing bioactive molecules, though its direct pharmacological profile remains understudied .

属性

分子式 |

C10H8N2O3 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC 名称 |

5-methyl-3-(4-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-10(11-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |

InChI 键 |

RFFBZGTZXSTTNK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |

规范 SMILES |

CC1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Reaction Mechanism

Hydroxylamine reacts with the β-diketone, inducing cyclization to form the isoxazole ring. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration.

Synthetic Procedure

Preparation of 3-(4-Nitro-phenyl)-1,3-diketone :

- The β-diketone can be synthesized via Claisen condensation between 4-nitroacetophenone and ethyl acetate under basic conditions.

- Example:

$$ \text{4-Nitroacetophenone + Ethyl acetate} \xrightarrow{\text{NaOEt}} \text{3-(4-Nitro-phenyl)-1,3-diketone} $$

Cyclocondensation :

- The diketone is treated with hydroxylamine hydrochloride in ethanol under reflux.

- Example:

$$ \text{3-(4-Nitro-phenyl)-1,3-diketone + NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{this compound} $$

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers a regioselective route to isoxazoles. For this compound, this method involves generating a nitrile oxide from a nitroalkane precursor.

Reaction Mechanism

Nitrile Oxide Formation :

Cycloaddition :

- The nitrile oxide reacts with a methyl-substituted alkyne (e.g., propyne) in a [3+2] cycloaddition.

- Example:

$$ \text{4-Nitrobenzaldehyde chloride oxime + Propyne} \rightarrow \text{this compound} $$

Optimization Insights

- Catalysts : Triethylamine or DMF enhances reaction rates by stabilizing intermediates.

- Solvents : Halogenated solvents (e.g., dichloromethane) improve solubility of nitroaromatic precursors.

One-Pot Synthesis via Sequential Chlorination and Cyclization

Adapting methodologies from CN105481787A, a one-pot approach minimizes intermediate isolation, enhancing safety and yield.

Procedure

Chlorination :

- 4-Nitrobenzoyl aldoxime is treated with chlorine gas in dichloromethane at 20–25°C.

- Example:

$$ \text{4-Nitrobenzoyl aldoxime + Cl}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{4-Nitrobenzoyl chloride oxime} $$

Cyclization with Ethylene :

- Introduce ethylene gas under pressure (6–30 bar) in the presence of triethylamine.

- Example:

$$ \text{4-Nitrobenzoyl chloride oxime + C}2\text{H}4 \xrightarrow{\text{Et}_3\text{N}} \text{this compound} $$

Advantages

- Safety : Avoids isolation of explosive intermediates like nitro-substituted chloroximes.

- Yield : Reported yields exceed 85% in analogous systems.

Post-Functionalization of Pre-Formed Isoxazoles

Introducing the nitro group after isoxazole ring formation is feasible but requires careful control.

Nitration Protocol

Synthesis of 3-Phenyl-5-methyl-isoxazole :

- Prepare via cyclocondensation or cycloaddition.

Electrophilic Nitration :

- Treat with nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.

- Example:

$$ \text{3-Phenyl-5-methyl-isoxazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{this compound} $$

Limitations

- Regioselectivity : Para-substitution dominates due to the meta-directing nature of the isoxazole ring, but ortho/para mixtures may form.

- Side Reactions : Over-nitration or ring oxidation can occur under harsh conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 60–75 | 8–12 | Simple reagents | Low regioselectivity, precursor synthesis |

| 1,3-Dipolar Cycloaddition | 70–85 | 6–10 | High regioselectivity | Requires specialized nitrile oxides |

| One-Pot Synthesis | 85–90 | 10–12 | Safety, scalability | High-pressure equipment needed |

| Post-Functionalization | 50–65 | 12–24 | Flexibility in substitution | Low yield, side reactions |

Industrial Considerations and Scalability

The one-pot method (Section 3) aligns with industrial demands due to its minimized waste and operational safety. Key parameters for scale-up include:

化学反应分析

Types of Reactions

3-(4-Nitro-phenyl)-5-methyl-isoxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole-linked glyco-conjugates.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include copper (I) acetylides, nitrile oxides, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions often involve moderate temperatures and the use of catalysts such as copper (I) or ruthenium (II) .

Major Products Formed

Major products formed from these reactions include 3,5-disubstituted isoxazoles, isoxazole-linked glyco-conjugates, and various substituted derivatives .

科学研究应用

3-(4-Nitro-phenyl)-5-methyl-isoxazole has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 3-(4-Nitro-phenyl)-5-methyl-isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression . It can also interact with bacterial cell walls, leading to antimicrobial effects .

相似化合物的比较

Key Insights :

Substituent Variations on the Phenyl Ring

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。